5-Amino-1-(2-chlorophenyl)-3-methyl-1H-pyrazole-4-carbothioamide
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Overview
Description
5-Amino-1-(2-chlorophenyl)-3-methyl-1H-pyrazole-4-carbothioamide is a heterocyclic compound that belongs to the pyrazole family. This compound is characterized by the presence of an amino group, a chlorophenyl group, a methyl group, and a carbothioamide group attached to the pyrazole ring. Pyrazole derivatives are known for their wide range of biological activities and applications in medicinal chemistry.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 5-Amino-1-(2-chlorophenyl)-3-methyl-1H-pyrazole-4-carbothioamide typically involves the cyclocondensation of substituted benzaldehydes, malononitrile, and phenyl hydrazine . This reaction can be catalyzed by various agents such as alumina-silica-supported manganese dioxide (MnO2) in water, which provides an environmentally benign method . The reaction conditions often include room temperature and the use of green solvents to enhance the yield and purity of the product.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can improve the efficiency and scalability of the process. Additionally, the selection of catalysts and solvents that are cost-effective and sustainable is crucial for industrial applications.
Chemical Reactions Analysis
Types of Reactions
5-Amino-1-(2-chlorophenyl)-3-methyl-1H-pyrazole-4-carbothioamide undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized to form corresponding sulfoxides or sulfones.
Reduction: Reduction reactions can convert the carbothioamide group to a thiol or amine group.
Substitution: The amino and chlorophenyl groups can participate in nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide (H2O2) and potassium permanganate (KMnO4).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are often used.
Substitution: Nucleophiles like amines, alcohols, and thiols can be used under basic or acidic conditions to facilitate substitution reactions.
Major Products Formed
Oxidation: Sulfoxides and sulfones.
Reduction: Thiols and amines.
Substitution: Various substituted pyrazole derivatives depending on the nucleophile used.
Scientific Research Applications
5-Amino-1-(2-chlorophenyl)-3-methyl-1H-pyrazole-4-carbothioamide has several scientific research applications:
Chemistry: Used as a building block for the synthesis of more complex heterocyclic compounds.
Biology: Investigated for its potential as an enzyme inhibitor and its interactions with biological macromolecules.
Medicine: Explored for its anti-inflammatory, anti-bacterial, and anti-tumor properties.
Industry: Utilized in the development of agrochemicals and pharmaceuticals.
Mechanism of Action
The mechanism of action of 5-Amino-1-(2-chlorophenyl)-3-methyl-1H-pyrazole-4-carbothioamide involves its interaction with specific molecular targets and pathways. The compound can inhibit enzymes by binding to their active sites, thereby blocking their activity. Additionally, it may interact with cellular receptors, modulating signal transduction pathways and leading to various biological effects .
Comparison with Similar Compounds
Similar Compounds
- 5-Amino-1-(2-chlorophenyl)-1H-pyrazole-4-carbonitrile
- 5-Amino-1-(3-chlorophenyl)-1H-pyrazole-4-yl)(2-chlorophenyl)methanone
Uniqueness
5-Amino-1-(2-chlorophenyl)-3-methyl-1H-pyrazole-4-carbothioamide is unique due to its specific substitution pattern on the pyrazole ring, which imparts distinct chemical and biological properties. The presence of the carbothioamide group differentiates it from other pyrazole derivatives, potentially enhancing its reactivity and biological activity.
Properties
CAS No. |
101309-61-9 |
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Molecular Formula |
C11H11ClN4S |
Molecular Weight |
266.75 g/mol |
IUPAC Name |
5-amino-1-(2-chlorophenyl)-3-methylpyrazole-4-carbothioamide |
InChI |
InChI=1S/C11H11ClN4S/c1-6-9(11(14)17)10(13)16(15-6)8-5-3-2-4-7(8)12/h2-5H,13H2,1H3,(H2,14,17) |
InChI Key |
GYZSQBGITUTFGZ-UHFFFAOYSA-N |
Canonical SMILES |
CC1=NN(C(=C1C(=S)N)N)C2=CC=CC=C2Cl |
Origin of Product |
United States |
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